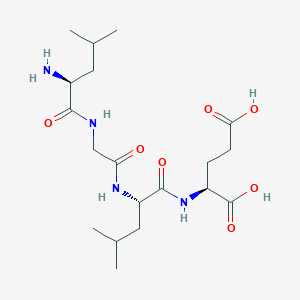
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine is an organic compound that features a unique structure combining an octoxyphenyl group with a dipyridinylpyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine typically involves the reaction of 4-octyloxyphenylboronic acid with a suitable pyridine derivative under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate, in a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Octyloxyphenylboronic acid: Shares the octyloxyphenyl group but differs in its boronic acid functionality.
2-Hydroxy-4-(octyloxy)benzophenone: Contains a similar octyloxyphenyl group but has different functional groups and applications.
Uniqueness
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine is unique due to its combination of an octoxyphenyl group with a dipyridinylpyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
380917-28-2 |
|---|---|
Molecular Formula |
C29H31N3O |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C29H31N3O/c1-2-3-4-5-6-7-20-33-27-10-8-23(9-11-27)26-21-28(24-12-16-30-17-13-24)32-29(22-26)25-14-18-31-19-15-25/h8-19,21-22H,2-7,20H2,1H3 |
InChI Key |
LSGQRMXEULNCEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
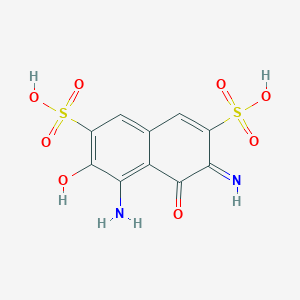
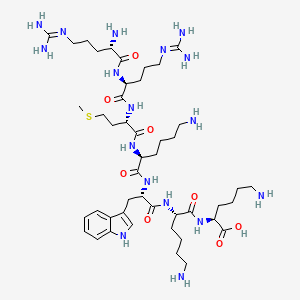
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
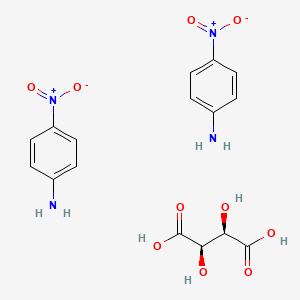
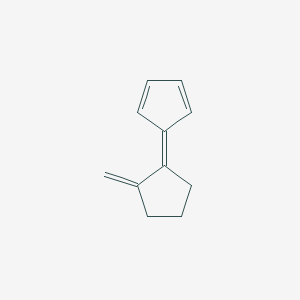
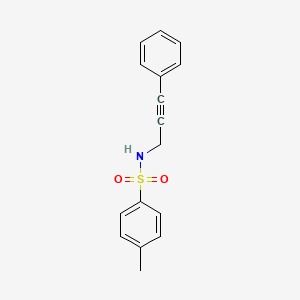
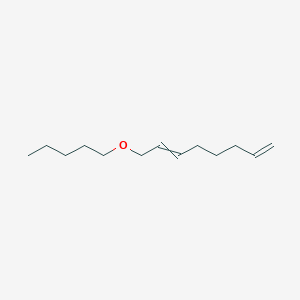
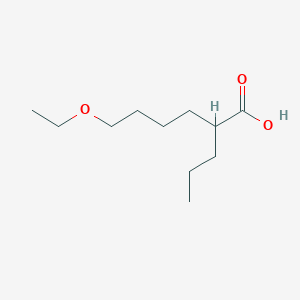
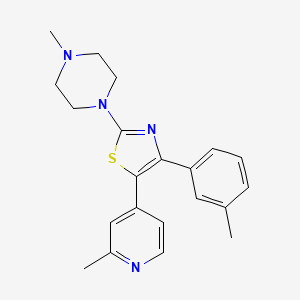
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)
![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)
